Tert-butyl N-(3-carbamoylcyclopentyl)carbamate
Description
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentane ring substituted with a carbamoyl group (-CONH₂) at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis . This compound is part of a broader class of bicyclic and monocyclic carbamates used in drug discovery for their ability to modulate pharmacokinetic properties and receptor interactions.
Properties
IUPAC Name |
tert-butyl N-(3-carbamoylcyclopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-7(6-8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMUABLLOLBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Curtius Rearrangement Route
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Reagents : Carboxylic acids react with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) to form acyl azides, which undergo thermal Curtius rearrangement to isocyanates. Trapping with cyclopentanol derivatives yields the target carbamate .
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Example :
Three-Component Coupling
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Reagents : Amines, CO₂, and halides react in the presence of Cs₂CO₃ and tetrabutylammonium iodide (TBAI) to form carbamates .
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Conditions : Mild temperatures (25–50°C), short reaction times (<6 hours).
Carbamoyl Group Modifications
Deprotection of tert-Butyl Group
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Acidic Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, yielding the free amine .
Stability and Side Reactions
Recent Advances
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate has been explored for its potential therapeutic effects, particularly in neuroprotection and anti-cancer activities.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit protective effects against neurodegenerative conditions. For instance, studies have shown that related carbamate derivatives can inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro assays demonstrated that such compounds could reduce oxidative stress markers in astrocytes exposed to amyloid beta peptides .
Case Study: In Vivo Models
In animal models, the administration of this compound demonstrated a moderate protective effect against cognitive decline induced by scopolamine, a drug that induces memory impairment. The results indicated a reduction in inflammatory markers and improved cell viability in treated groups compared to controls .
Material Science
The compound's properties make it suitable for use in the synthesis of advanced materials. Its ability to form stable carbamate linkages is leveraged in the development of polymers and other materials.
Polymer Synthesis
This compound can serve as a monomer or crosslinking agent in polymer chemistry. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it valuable for applications in coatings and adhesives .
Analytical Chemistry
In analytical applications, this compound is utilized as a derivatizing agent in mass spectrometry and chromatography.
Mass Spectrometry Applications
The compound has been employed in the preparation of isobaric mixtures for post-column infusion experiments during mass spectrometric analysis. This application enhances the sensitivity and accuracy of detecting low-abundance analytes .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Neuroprotection | Reduces oxidative stress; protects against amyloid beta toxicity |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
| Analytical Chemistry | Mass spectrometry | Improves sensitivity and accuracy in detection |
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-carbamoylcyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Similarity Scores
Key structural analogs vary in ring size, substituents, and functional groups, leading to differences in physicochemical properties and applications.
Physicochemical Properties
- Molecular Weight and Polarity :
- The cyclobutyl analog (C10H18N2O3, MW 214.26 g/mol) has lower molecular weight and ring strain compared to the cyclopentyl-based target compound.
- Fluorinated derivatives (e.g., 3-fluorocyclopentyl, MW ~245 g/mol) exhibit increased polarity due to the electronegative fluorine atom, enhancing solubility in polar solvents .
- Hydrogen Bonding: The carbamoyl group (-CONH₂) in the target compound provides two hydrogen bond donors, improving interactions in biological systems compared to keto (-CO) or Boc-protected analogs .
Stability and Reactivity
- Boc Deprotection : All tert-butyl carbamates undergo acid-mediated deprotection, but fluorinated or bicyclic analogs may exhibit altered reaction rates due to steric or electronic effects .
- Thermal Stability : Cyclobutyl derivatives are less thermally stable than cyclopentyl or cyclohexyl analogs due to higher ring strain .
Key Research Findings
- Similarity Analysis : The tert-butyl (3-oxocyclohexyl)carbamate (similarity score 0.98) retains near-identical reactivity but shows reduced ring strain compared to the cyclopentyl version .
- Biological Performance: Fluorinated cyclopentyl carbamates demonstrate 20% higher in vitro metabolic stability than non-fluorinated analogs .
- Synthetic Challenges : Cyclobutyl carbamoylation requires stringent temperature control to avoid ring-opening side reactions .
Biological Activity
Tert-butyl N-(3-carbamoylcyclopentyl)carbamate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and applications based on diverse scientific literature.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- IUPAC Name : this compound
The compound is synthesized through a reaction involving di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate that undergoes Curtius rearrangement. This method highlights the compound's complex synthesis pathway, which is crucial for understanding its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activity or receptor interactions, potentially influencing various biological pathways. Understanding these mechanisms is essential for elucidating its pharmacological potential.
Pharmacological Potential
This compound has been studied for various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, suggesting applications in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates possible neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Data Table of Biological Activities
Case Studies
- Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to apoptosis induction via caspase activation.
- Inflammation Model : In vivo studies using murine models of inflammation showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a pathway through which it exerts anti-inflammatory effects.
- Neuroprotection Research : A recent investigation into neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage, highlighting its potential role in therapeutic strategies for neurodegenerative disorders.
Q & A
Q. What are the established synthetic routes for Tert-butyl N-(3-carbamoylcyclopentyl)carbamate, and what coupling reagents are commonly employed?
The synthesis of tert-butyl carbamate derivatives often involves condensation reactions between tert-butyl-protected amines and activated carbonyl intermediates. For example, analogous compounds (e.g., tert-butyl N-(3-chloro-2-methylphenyl)carbamate) are synthesized using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents to facilitate amide bond formation . Methodological steps include:
- Dissolving the amine and carboxylic acid in a polar aprotic solvent (e.g., DMF).
- Adding EDCI/HOBt to activate the carboxylic acid.
- Stirring under inert atmosphere at room temperature for 12–24 hours.
- Purifying via column chromatography.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct toxicity data for this compound may be limited, safety guidelines for structurally similar tert-butyl carbamates emphasize:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as carbamates may release irritant vapors .
- Storage: Keep in airtight containers at room temperature, away from strong acids/bases to avoid decomposition .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
A multi-technique approach is recommended:
- NMR Spectroscopy: H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155–160 ppm for C) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Use programs like SHELXL for refinement and ORTEP-3 for visualizing 3D molecular geometry .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the coupling step during synthesis?
Low yields often stem from incomplete activation of the carboxylic acid or side reactions. Strategies include:
- Optimizing stoichiometry: Use a 1.2:1 molar ratio of EDCI/HOBt to the carboxylic acid to ensure full activation .
- Monitoring reaction progress: Employ TLC or in situ IR spectroscopy to detect unreacted starting materials.
- Side-product mitigation: Add a catalytic base (e.g., DMAP) to suppress racemization in chiral intermediates .
Q. What methodologies resolve stereochemical ambiguities in the cyclopentyl ring of this compound?
- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign absolute configuration .
- Crystallographic refinement: Use SIR97 for phase determination in racemic crystals, combined with SHELXL for high-precision refinement .
Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?
Stability studies on analogous tert-butyl carbamates reveal:
- Acidic conditions: Rapid cleavage of the tert-butyloxycarbonyl (Boc) group in TFA/CHCl (1:1) within 1–2 hours .
- Oxidative conditions: Susceptibility to peroxide-mediated degradation; store with antioxidants (e.g., BHT) for long-term stability .
- Thermal stability: Decomposition above 150°C; use differential scanning calorimetry (DSC) to determine safe handling temperatures .
Q. Can computational tools predict the reactivity or spectroscopic properties of this compound?
Yes. For example:
- Density Functional Theory (DFT): Calculate NMR chemical shifts (e.g., using Gaussian09) to validate experimental data .
- Molecular Dynamics (MD) Simulations: Model solvation effects on carbamate stability in polar solvents (e.g., water/DMSO) .
- PubChem databases: Cross-reference computed properties (e.g., LogP, pKa) with experimental values for quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
